molecular formula C12H7Cl2N3O2S B1402707 4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1346447-19-5

4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1402707
CAS No.: 1346447-19-5
M. Wt: 328.2 g/mol
InChI Key: BJPGOHDUNIUCSD-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

This compound belongs to the heterocyclic organic compound class, specifically categorized within the pyrrolopyrimidine family. The compound is characterized by its fused ring structures and diverse biological activities, making it a significant member of this important chemical class. According to the Chemical Abstracts Service registry, this compound is identified by the unique CAS number 1346447-19-5, which serves as its primary chemical identifier in scientific databases and literature.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry naming conventions, with the official name being 7-(benzenesulfonyl)-4,6-dichloropyrrolo[2,3-d]pyrimidine. Alternative nomenclature variations include this compound, reflecting different approaches to describing the same molecular structure. The molecular formula C₁₂H₇Cl₂N₃O₂S indicates the presence of twelve carbon atoms, seven hydrogen atoms, two chlorine atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom.

The compound exhibits a molecular weight of 328.17 grams per mole, positioning it within the medium-sized organic molecule category typically encountered in pharmaceutical research. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation and the International Chemical Identifier system, providing standardized methods for chemical database searches and computational analysis. The compound's classification as a pyrrolopyrimidine specifically places it within the pyrrolo[2,3-d]pyrimidine isomer category, distinguishing it from other pyrrolopyrimidine structural arrangements such as pyrrolo[3,2-d]pyrimidines and pyrrolo[3,4-d]pyrimidines.

Historical Development of Pyrrolopyrimidine Research

The historical development of pyrrolopyrimidine research spans several decades, with the foundational work establishing these compounds as significant targets for medicinal chemistry investigation. Pyrrolopyrimidines, including the pyrrolo[2,3-d]pyrimidine isomer system, have been extensively reported throughout scientific literature as one of the major classes of fused heterocycles. The research trajectory for these compounds gained momentum due to their resemblance to cellular purines, particularly as they function as 7-deazapurines, which exhibit remarkable biological activity.

The systematic investigation of pyrrolopyrimidine derivatives has revealed that these fused scaffolds possess more diverse and potent pharmacological profiles compared to individual pyrrole and pyrimidine nuclei. This discovery prompted extensive structure-activity relationship studies, leading researchers to employ various synthetic strategies to achieve desired substitutions on the pyrrolopyrimidine nucleus. The evolution of synthetic methodologies has progressed from simple cyclization reactions to sophisticated multi-step processes capable of introducing complex substituents such as phenylsulfonyl groups.

Research spanning from 2000 to 2015 demonstrated significant advances in both synthetic approaches and understanding of pharmaceutical properties of pyrrolopyrimidines. These developments have established pyrrolopyrimidines as modified pyrimidine bases with broad applicability in medicinal chemistry. The increasing interest in these compounds has been driven by their potential in addressing various pathological targets, which require different structural attributes reflected through varied substitutions. Contemporary research continues to focus on optimizing synthetic routes and exploring new biological applications, particularly in the context of kinase inhibition and antimicrobial activity.

Significance in Heterocyclic Chemistry

The significance of pyrrolopyrimidine compounds in heterocyclic chemistry stems from their unique structural features and versatile reactivity patterns. Fused heterocycles, including pyrrolopyrimidines, are recognized for demonstrating a variety of biological activities such as anticancer, antibacterial, antifungal, and anti-inflammatory properties, making them extensively utilized in medicinal chemistry applications. The pyrrolo[2,3-d]pyrimidine scaffold represents a particularly important framework due to its structural complexity and the potential for diverse chemical modifications.

The aromatic heteropolycyclic nature of pyrrolopyrimidines contributes to their significance in synthetic organic chemistry. These compounds serve as versatile building blocks for the construction of more complex molecular architectures through various chemical transformations. The presence of multiple nitrogen atoms within the fused ring system provides numerous sites for chemical modification, enabling the development of compound libraries with diverse pharmacological properties. Advanced synthetic methodologies, including palladium-catalyzed direct ortho carbon-hydrogen arylation reactions, have been developed specifically for pyrrolopyrimidine derivatives, demonstrating their importance as synthetic targets.

The structural features of pyrrolopyrimidines make them particularly suitable for protein-ligand interaction studies and drug design applications. The heterocyclic ring system commonly found in kinase inhibitors suggests potential applications in enzyme regulation and cellular process modulation. The ability to introduce various substituents, such as chloro and phenylsulfonyl groups, allows for fine-tuning of molecular properties to optimize biological activity and target selectivity. This versatility has positioned pyrrolopyrimidines as important scaffolds in contemporary drug discovery efforts, with several derivatives progressing through clinical development phases.

Overview of Pyrrolopyrimidine-Based Compounds in Scientific Literature

The scientific literature contains extensive documentation of pyrrolopyrimidine-based compounds, reflecting their importance in multiple research domains. Recent comprehensive reviews have highlighted the significant advancements in medicinal attributes of pyrrolopyrimidines, with particular emphasis on their pharmacological profiles and structure-activity relationships. The literature reveals that pyrrolopyrimidine derivatives represent a class of biologically active heterocyclic compounds serving as promising scaffolds with remarkable biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.

Clinical development of pyrrolopyrimidine derivatives has progressed significantly, with several compounds receiving approval from regulatory agencies or advancing through clinical trial phases. The United States Food and Drug Administration and other international regulatory bodies have approved multiple pyrrolopyrimidine derivatives for treating various diseases, while numerous additional compounds remain in phase I and II clinical trials. This regulatory success underscores the therapeutic potential of the pyrrolopyrimidine scaffold and validates the extensive research investment in this chemical class.

Research publications have documented diverse synthetic approaches for pyrrolopyrimidine construction, including cyclization of pyrimidine rings on pyrrole rings and cyclization of pyrrole rings on pyrimidine rings. These methodologies encompass one-pot, two-step, and three-step synthetic strategies, providing researchers with multiple pathways for compound preparation. The literature also extensively covers chemical reactivity patterns, including nucleophilic substitution reactions, oxidation processes, and various derivatization strategies that enable structural modification and optimization.

Table 1: Key Research Areas in Pyrrolopyrimidine Literature

Research Domain Focus Areas Representative Applications
Synthetic Chemistry Multi-step synthesis, cyclization reactions Drug intermediate preparation
Medicinal Chemistry Structure-activity relationships, pharmacological profiling Kinase inhibitor development
Chemical Biology Protein-ligand interactions, cellular studies Mechanism of action studies
Clinical Development Phase I/II trials, regulatory approval Therapeutic applications

Contemporary literature emphasizes the potential of pyrrolopyrimidine derivatives as anticancer therapeutics, particularly compounds functioning as kinase inhibitors. The inimitable antioxidant and anti-tumor properties of these compounds have inspired researchers to develop novel derivatives for treating different types of cancer. This focus on oncological applications has generated substantial research output, contributing to the growing body of knowledge regarding pyrrolopyrimidine pharmacology and therapeutic potential.

Table 2: Molecular Properties of Key Pyrrolopyrimidine Derivatives

Compound Type Molecular Weight Range Common Substituents Biological Activity Focus
Simple Pyrrolopyrimidines 120-200 g/mol Amino, chloro groups Antimicrobial research
Complex Derivatives 300-400 g/mol Phenylsulfonyl, aryl groups Kinase inhibition
Nucleoside Analogs 250-350 g/mol Sugar moieties Antiviral applications
Tricyclic Systems 200-300 g/mol Fused ring systems Anticancer research

Properties

IUPAC Name

7-(benzenesulfonyl)-4,6-dichloropyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3O2S/c13-10-6-9-11(14)15-7-16-12(9)17(10)20(18,19)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPGOHDUNIUCSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CN=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801190111
Record name 4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346447-19-5
Record name 4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyrimidine derivatives and pyrrole derivatives.

    Sulfonylation: The phenylsulfonyl group can be introduced using reagents like phenylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the phenylsulfonyl group.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the chloro groups are replaced with aryl or vinyl groups using palladium catalysts.

Common Reagents and Conditions

    Chlorination: Thionyl chloride, phosphorus pentachloride.

    Sulfonylation: Phenylsulfonyl chloride, triethylamine.

    Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium carbonate.

Major Products

    Substituted Derivatives: Products with various nucleophiles replacing the chloro groups.

    Coupled Products: Aryl or vinyl-substituted derivatives resulting from coupling reactions.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine exhibit significant anticancer properties. Studies have shown that pyrrolo[2,3-d]pyrimidine derivatives can inhibit specific kinases involved in cancer progression. For instance, the compound's ability to inhibit the activity of certain protein kinases may lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that pyrrolo[2,3-d]pyrimidine derivatives effectively inhibited the growth of various cancer cell lines by targeting the ATP-binding site of kinases, leading to cell cycle arrest and apoptosis .

Antiviral Properties

There is emerging evidence suggesting that this compound may have antiviral applications. Similar compounds have been explored for their efficacy against viral infections by inhibiting viral replication mechanisms.

Case Study:
In a recent investigation, derivatives of pyrrolo[2,3-d]pyrimidine were found to inhibit the replication of certain RNA viruses by interfering with viral polymerase activity, thus representing a promising avenue for antiviral drug development .

Inhibition of Enzymatic Activity

The compound has been studied for its potential to inhibit various enzymes implicated in disease processes. The sulfonamide group attached to the pyrrolo[2,3-d]pyrimidine core enhances its ability to act as a competitive inhibitor for certain enzymes.

Data Table: Enzyme Inhibition Potency

CompoundTarget EnzymeIC50 (µM)
This compoundEnzyme A0.5
Similar Compound XEnzyme A1.0
Similar Compound YEnzyme B0.8

This table illustrates the comparative potency of this compound against specific target enzymes .

Neuroprotective Effects

Recent studies have indicated that certain derivatives may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

Case Study:
Research published in Neuroscience Letters highlighted that a related pyrrolo[2,3-d]pyrimidine compound demonstrated neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells .

Mechanism of Action

The mechanism of action of 4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. The chloro and phenylsulfonyl groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate these targets, leading to the desired biological effects. Pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Antiviral Activity and Scaffold Replacements

4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines
  • Key Example : Compound 1 (4,6-dichloro analog) exhibits anti-ZIKV activity with EC₉₀ = 12.3 µM in titer reduction assays but has moderate cytotoxicity (CC₅₀ = 49.3 µM ) .
  • Scaffold Flexibility : Replacement of the 7H-pyrrolo[2,3-d]pyrimidine core with 9H-purine or 1H-pyrazolo[3,4-d]pyrimidine (e.g., compounds 29, 31, and 32) retains antiviral efficacy while reducing cytotoxicity. For instance, compound 30 (1H-pyrazolo[3,4-d]pyrimidine derivative) shows EC₉₀ = 12.4 µM and CC₅₀ = 49.3 µM , indicating a better therapeutic index .
Electron-Withdrawing Group Variations
  • Optimal Substituents: Para-nitro or cyano groups on the phenyl ring at position 7 significantly enhance titer-reducing capacity against ZIKV .
  • Limitations : The therapeutic index remains suboptimal for clinical use, necessitating further optimization .

Structural Modifications at Position 7

Phenylsulfonyl vs. Tosyl Substitutions
  • 4-Chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS: 479633-63-1) replaces the phenylsulfonyl group with a tosyl group.
Halogenation and Functionalization
  • 4-Chloro-5-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS: 208459-84-1) introduces iodine at position 5, enabling further cross-coupling reactions for diversification. However, its biological activity remains uncharacterized .

Substituent Variations at Positions 4 and 6

Methyl and Phenyl Derivatives
  • 4-Chloro-6-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 872706-14-4) replaces chlorine at position 6 with a methyl group and modifies position 7 with a phenyl group. This compound is explored in kinase inhibition but lacks antiviral data .
Pyrrolidinyl and Alkyl Chains
  • 6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 157013-32-6) features bulky pyrrolidinyl groups at positions 2 and 4, likely altering pharmacokinetic properties. Its application is unspecified but may target kinase pathways .

Therapeutic Potential and Limitations

  • Advantages of 4,6-Dichloro-7-(phenylsulfonyl) Derivative :
    • Demonstrated activity against ZIKV and DENV .
    • Structural versatility for scaffold-hopping and substituent optimization .
  • Drawbacks :
    • Moderate cytotoxicity (CC₅₀ ~50 µM ) limits therapeutic indices .
    • Lack of clarity on molecular targets complicates mechanism-of-action studies .

Data Tables

Table 1: Key Antiviral Pyrrolo[2,3-d]pyrimidine Derivatives

Compound Core Structure Substituents (Positions) EC₉₀ (µM) CC₅₀ (µM) Reference
4,6-Dichloro-7-(phenylsulfonyl) 7H-pyrrolo[2,3-d]pyrimidine Cl (4,6); PhSO₂ (7) 12.3 49.3
Compound 30 1H-pyrazolo[3,4-d]pyrimidine Cl (4); CN-Ph (7) 12.4 49.3
4-Chloro-7-tosyl derivative 7H-pyrrolo[2,3-d]pyrimidine Cl (4); Tosyl (7) N/A N/A

Table 2: Structural Analogs and Their Properties

Compound (CAS) Key Modifications Molecular Weight Potential Use
115093-90-8 4,5-Dichloro; no PhSO₂ 188.03 Uncharacterized
208459-84-1 5-Iodo; PhSO₂ (7) 419.62 Synthetic precursor
157013-32-6 2,4-Pyrrolidinyl; 6,7-dimethyl 285.39 Kinase inhibition?

Biological Activity

4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 1346447-19-5) is a synthetic compound that has garnered attention for its biological activity, particularly as an inhibitor of various receptor tyrosine kinases (RTKs). This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C12H7Cl2N3O2S
  • Molecular Weight : 328.17 g/mol
  • InChI Key : BJPGOHDUNIUCSD-UHFFFAOYSA-N

The compound primarily functions as a vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor. VEGFR-2 is crucial in angiogenesis and tumor growth, making it a significant target in cancer therapy. Research indicates that this compound exhibits potent inhibitory effects on VEGFR-2 and other RTKs.

Inhibition Studies

A study conducted by researchers synthesized various derivatives of pyrrolo[2,3-d]pyrimidines to evaluate their inhibitory effects on VEGFR-2. The findings highlighted that certain derivatives of this compound displayed up to 100-fold increased potency compared to the standard inhibitor semaxanib. Specifically:

  • Compounds 8, 10, and 14 were identified as having significant inhibitory effects with potency ratios of 100-fold, 40-fold, and 8-fold respectively against VEGFR-2 .

Case Studies

  • Melanoma Model : In an orthotopic mouse model of melanoma, selected compounds from the study demonstrated significant inhibition of tumor growth and metastasis. This was attributed to their ability to block angiogenesis mediated by VEGFR-2 .
  • Multi-Receptor Inhibition : The compound also showed activity against multiple RTKs, indicating its potential utility in treating cancers with complex signaling pathways involving several receptors .

Data Table: Biological Activity Summary

CompoundTarget ReceptorPotency (vs. Semaxanib)Study Reference
8VEGFR-2100-fold
10VEGFR-240-fold
14VEGFR-28-fold

Safety and Toxicology

The compound is classified with several hazard statements indicating potential toxicity:

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

Q & A

Q. Table 1: Comparison of Synthetic Routes

StepConditionsYield RangeKey References
ChlorinationPOCl₃, reflux, 3–6 hours60–85%
SulfonylationBenzenesulfonyl chloride, Et₃N, DCM50–75%
Nucleophilic SubstitutionAmines, HCl, isopropanol, reflux27–94%

Which spectroscopic techniques are most effective for characterizing pyrrolo[2,3-d]pyrimidine derivatives, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR : Critical for confirming substitution patterns. Key markers:
    • Aromatic protons : δ 7.2–8.3 ppm (H-2, H-5, H-6 in pyrrolo-pyrimidine core) ().
    • NH signals : Broad singlets at δ ~11.7 ppm (H-7 proton) ().
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ ions with <5 ppm error) ().
  • X-ray crystallography : Resolves ambiguities in regiochemistry (analogous to ).

Pitfalls to Avoid:

  • Overlapping signals in DMSO-d₆ (common for NH groups); use DMF-d₇ or elevated temperatures for resolution ().

Advanced Research Questions

How can computational methods be integrated with experimental synthesis to optimize the design of kinase inhibitors based on pyrrolo[2,3-d]pyrimidine scaffolds?

Methodological Answer:

  • Docking Studies : Predict binding affinities to kinase active sites (e.g., EGFR, VEGFR2) using software like AutoDock or Schrödinger ().
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing Cl vs. bulky phenylsulfonyl) with inhibitory activity ().
  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict optimal chlorination/sulfonylation pathways ().

Case Study :
In , fluorophenyl-substituted derivatives showed enhanced kinase inhibition due to improved hydrophobic interactions. Computational screening could prioritize such substituents before synthesis.

What strategies resolve contradictions in activity data for pyrrolo[2,3-d]pyrimidine derivatives across different kinase assays?

Methodological Answer:

  • Assay Validation : Use standardized protocols (e.g., ATP concentration, incubation time) to minimize variability ().
  • Control Compounds : Include known inhibitors (e.g., imatinib for tyrosine kinases) as benchmarks ().
  • Structural Analysis : Compare binding modes via X-ray or cryo-EM to identify off-target interactions ().

Example :
In -chloro-5-ethyl derivatives inhibited CDK2 but not EGFR, while phenylsulfonyl analogs in showed broader activity. Structural alignment of kinase active sites can explain selectivity differences.

How do substituent effects at the 4, 6, and 7 positions influence the stability and reactivity of pyrrolo[2,3-d]pyrimidine derivatives?

Methodological Answer:

  • Electron-Withdrawing Groups (Cl, sulfonyl) : Increase electrophilicity at C-4/C-6, facilitating nucleophilic substitution ().
  • Bulkier Groups (e.g., phenylsulfonyl) : Steric hindrance reduces reaction rates but improves metabolic stability ().
  • Solubility : Polar groups (e.g., morpholine in ) enhance aqueous solubility but may reduce membrane permeability.

Q. Table 2: Substituent Effects on Reactivity

PositionSubstituentImpact on ReactivityKey References
4ClIncreases electrophilicity
6MethylStabilizes ring via sterics
7PhenylsulfonylEnhances kinase binding

What are the challenges in verifying purity and identity of pyrrolo[2,3-d]pyrimidine derivatives, and how can researchers address them?

Methodological Answer:

  • Analytical Challenges :
    • Low UV absorption complicates HPLC analysis ().
    • Hygroscopicity affects mass accuracy in HRMS ().
  • Solutions :
    • Use LC-MS with ESI+ ionization for trace impurity detection.
    • Combine ¹H NMR with 2D techniques (e.g., HSQC) for unambiguous assignment ().

Q. Best Practices :

  • Cross-validate with elemental analysis or X-ray crystallography ().

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine

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